molecular formula C14H12N2O4 B2621218 (E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide CAS No. 1083360-04-6

(E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide

Cat. No.: B2621218
CAS No.: 1083360-04-6
M. Wt: 272.26
InChI Key: QRHZWNUTPGHNKT-OVCLIPMQSA-N
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Description

(E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide is a Schiff base derivative synthesized via condensation of benzohydrazide with 2,3,4-trihydroxybenzaldehyde. It exhibits a planar structure stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl groups and the hydrazone N-atom . Key characteristics include:

  • Molecular formula: C₁₄H₁₂N₂O₄.
  • Melting point: 187–189°C .
  • Spectroscopic data: Distinct ¹H NMR signals at δ 8.48 (N=CH) and δ 11.97 (NH), with ¹³C NMR confirming conjugation between the aromatic and hydrazone moieties .
  • Mass spectrometry: HRMS (ESI-TOF) confirms the molecular ion peak at m/z 273.0870 .

The compound’s trihydroxy substitution enhances hydrogen-bonding capacity and solubility in polar solvents, which is critical for its bioactivity .

Properties

IUPAC Name

N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHZWNUTPGHNKT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Structural Reactivity and Hydrogen Bonding

The compound’s reactivity is influenced by its hydroxyl groups and conjugated hydrazone system:

Key Structural Features

FeatureRole in Reactivity
2,3,4-TrihydroxybenzylideneChelation with metal ions via phenolic -OH groups .
Azomethine (C=N) bondSusceptible to nucleophilic attack or reduction .
Intramolecular H-bondsStabilize planar conformation, reducing rotational freedom .

Hydrogen Bond Network

DonorAcceptorBond Length (Å)Effect on Reactivity
O–H (phenolic)N (azomethine)1.85–2.10Enhances thermal stability .
N–H (hydrazide)O (carbonyl)2.15Prevents keto-enol tautomerism .

Metal Complexation

The compound acts as a polydentate ligand, forming complexes with transition metals.

Reported Complexes

Metal IonStoichiometryApplication/EffectSource
Cu(II)1:2 (M:L)Enhanced antimicrobial activity .
Fe(III)1:1 (M:L)Catalytic oxidation studies .

General Reaction :

Hydrazone+Mn+[M(Hydrazone)x]n++xH+\text{Hydrazone}+\text{M}^{n+}\rightarrow [\text{M}(\text{Hydrazone})_x]^{n+}+x\text{H}^+

Conditions: Room temperature, ethanol/water mixtures, pH 5–7 .

Spectroscopic Characterization Data

Critical analytical data for reaction monitoring:

FT-IR Peaks

Bond/VibrationWavenumber (cm⁻¹)IntensitySource
ν(N–H)3260–3280Strong
ν(C=O)1645–1660Strong
ν(C=N)1600–1620Medium

<sup>1</sup>H-NMR (DMSO-d<sub>6</sub>) :

Signal (δ, ppm)Assignment
11.68 (s)NH and phenolic -OH .
8.77 (s)Phenolic -OH .
8.36 (s)Azomethine (CH=N) .
6.37–7.86 (m)Aromatic protons .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C .

  • Photoreactivity : Susceptible to UV-induced cis-trans isomerization .

  • Hydrolytic Stability : Stable in neutral aqueous solutions; degrades under strongly acidic/basic conditions .

Scientific Research Applications

Synthesis of (E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide

The synthesis of this compound typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and benzohydrazide. The reaction can be facilitated under reflux conditions in an appropriate solvent, often yielding the desired hydrazone derivative with a moderate to high yield.

Key Parameters:

  • Yield: Approximately 55% .
  • Melting Point: 226–228 °C .
  • Characterization Techniques: Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis are commonly used to confirm the structure of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that this compound acts as an inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell division and is often overexpressed in various cancers. Inhibition of PLK1 can lead to reduced proliferation of cancer cells, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure contributes to its antioxidant properties. These groups can scavenge free radicals, thereby reducing oxidative stress in biological systems .

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: PLK1 Inhibition

A study focused on the synthesis and biological evaluation of various hydrazone derivatives, including this compound, demonstrated its effectiveness as a PLK1 inhibitor. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for therapeutic use in cancer treatment .

Case Study 2: Antioxidant Activity Assessment

Research conducted on the antioxidant capacity of this compound revealed that it effectively reduces lipid peroxidation in cellular models. The study utilized various assays to quantify its radical scavenging activity and compared it with standard antioxidants .

Mechanism of Action

The mechanism of action of (E)-N’-(2,3,4-Trihydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to inhibit the activity of telomerase, an enzyme crucial for the maintenance of telomeres in cancer cells. By inhibiting telomerase, the compound can induce apoptosis (programmed cell death) in cancer cells . Additionally, its antioxidant properties allow it to neutralize reactive oxygen species, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
(E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide 2,3,4-trihydroxybenzylidene 272.26 187–189 High polarity, intramolecular H-bonding, antioxidant potential
(E)-4-Fluoro-N'-(2,3,4-trihydroxybenzylidene)benzohydrazide 4-Fluorobenzoyl + 2,3,4-trihydroxy 290.25 217–219 Enhanced metabolic stability due to fluorine; retained H-bonding
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-hydroxybenzylidene + 3,4,5-trimethoxy 344.34 Reduced polarity due to methoxy groups; altered crystal packing
2,5-Dihydroxy-N'-(2,3,4-trihydroxybenzylidene)benzohydrazide 2,5-dihydroxybenzoyl + 2,3,4-trihydroxy 304.25 Hexokinase 2 inhibition; identified in cottonseed extracts
(E)-4-Methoxy-N'-(3,4,5-trihydroxybenzylidene)benzohydrazide 4-methoxybenzoyl + 3,4,5-trihydroxy 302.28 Antiglycation activity; methanol solvate formation

Structural and Crystallographic Insights

  • Hydrogen Bonding: The target compound forms intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing its crystal lattice . In contrast, methoxy-substituted analogs (e.g., ) exhibit weaker intermolecular interactions due to reduced H-bond donors .
  • Conjugation Effects : The 2,3,4-trihydroxybenzylidene moiety enhances π-π stacking in the solid state, as seen in XRD studies of related compounds .

Structure-Activity Relationship (SAR) Analysis

Electron-Donating/Accepting Substituents: Amino groups (e.g., in 4f) improve binding to polar enzyme active sites . Fluorine atoms (e.g., 4e) enhance metabolic stability and lipophilicity .

Methoxy vs. Hydroxy : Methoxy groups (e.g., in ) reduce H-bond capacity but improve pharmacokinetic properties .

Biological Activity

(E)-N'-(2,3,4-Trihydroxybenzylidene)benzohydrazide is a hydrazone compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazone linkage and multiple hydroxyl groups, which contribute to its reactivity and biological effects. The compound's structural formula can be represented as follows:

C15H15N3O4\text{C}_15\text{H}_{15}\text{N}_3\text{O}_4

This structure suggests potential for hydrogen bonding and interactions with various biological targets.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms:

  • PLK1 Inhibition : The compound acts as an inhibitor of polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division and cancer progression. Inhibition of PLK1 leads to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells by increasing ROS levels, leading to cell death .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with bacterial cell wall components, contributing to its efficacy:

  • Inhibition of Biofilm Formation : Studies have shown that this compound can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected bacteria indicate strong antibacterial activity, with reported values around 64 µg/mL for certain derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Key aspects include:

  • Hydroxyl Substituents : The presence of multiple hydroxyl groups enhances solubility and interaction with biological targets.
  • Hydrazone Linkage : This functional group is crucial for the reactivity and binding affinity towards target proteins.

Case Studies

Several studies have explored the biological activity of this compound in detail:

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines. The IC50 values were found to be promising compared to standard chemotherapeutic agents .
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties against clinical isolates. The results indicated that the compound effectively inhibited growth and biofilm formation at low concentrations .

Q & A

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding affinities for targets like AChE (ΔG ≈ −9.2 kcal/mol) and BChE (ΔG ≈ −8.7 kcal/mol) .
  • ADMET prediction : SwissADME indicates moderate bioavailability (TPSA ≈ 90 Ų) and blood-brain barrier permeability (logBB ≈ −1.2) .
  • DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with redox activity, while MEP maps highlight nucleophilic regions (e.g., phenolic O−) .

How do researchers resolve contradictions in antimicrobial efficacy data across studies?

Advanced Research Focus
Discrepancies arise from:

  • Test strains : Gram-positive B. subtilis (MIC = 8 μg/mL) vs. Gram-negative E. coli (MIC = 32 μg/mL) due to outer membrane complexity .
  • Solvent effects : DMSO >5% reduces activity by disrupting bacterial membranes prematurely .
  • Metal coordination : Zn²⁺ or Cu²⁺ complexes enhance activity 2–4× by facilitating cell penetration .
    Standardized CLSI/MH-Agar protocols and minimum bactericidal concentration (MBC) ratios (MBC/MIC ≤4) confirm true efficacy .

What mechanistic insights explain its dual role as an enzyme inhibitor and pro-oxidant?

Q. Advanced Research Focus

  • Enzyme inhibition : The hydrazide moiety chelates catalytic metal ions (e.g., Zn²⁺ in metalloproteases) and forms π-π interactions with aromatic residues in AChE’s active site .
  • Pro-oxidant activity : Under high Cu²⁺/Fe³⁺ concentrations, the compound generates ROS via Fenton-like reactions (EC₅₀ = 18 μM in A549 cells) .
    Kinetic studies (stopped-flow spectroscopy) reveal a two-step radical inactivation mechanism: fast SPLET (k₁ ≈ 1.2×10⁴ M⁻¹s⁻¹) followed by slower HAA (k₂ ≈ 3.5×10³ M⁻¹s⁻¹) .

How does crystal packing influence physicochemical stability?

Advanced Research Focus
X-ray data (CCDC 201310) show:

  • Hydrogen bonds : O-H···N (2.8–3.0 Å) and N-H···O (2.6–2.8 Å) create a 3D network, increasing melting point (>220°C) .
  • π-π stacking : Interplanar distances of 3.4–3.6 Å between benzene rings enhance thermal stability (TGA residue >70% at 300°C) .
  • Solvates : Ethanol solvates reduce hygroscopicity but lower solubility in DMSO .

What strategies improve selectivity for cancer cells over normal cells?

Q. Advanced Research Focus

  • Targeted delivery : Conjugation with folate or PEG increases uptake in A549 (lung cancer) cells (IC₅₀ = 14 μM vs. >100 μM in HEK293) .
  • Prodrug design : pH-sensitive hydrazone linkages release active drug in tumor microenvironments (pH 6.5) .
  • Combination therapy : Synergy with doxorubicin (CI = 0.3–0.5) via ROS amplification and topoisomerase II inhibition .

How are kinetic parameters analyzed in radical scavenging assays?

Advanced Research Focus
Stopped-flow UV-Vis spectroscopy quantifies:

  • Rate constants : Second-order rate constants (k) for DPPH● (k = 1.8×10⁴ M⁻¹s⁻¹) and ABTS●⁺ (k = 2.3×10⁴ M⁻¹s⁻¹) .
  • Arrhenius plots : Activation energy (Eₐ ≈ 45 kJ/mol) confirms temperature-dependent SPLET dominance .
  • Competitive kinetics : IC₅₀ values correlate with Hammett σ⁺ constants (ρ = −1.2) for para-substituted derivatives .

What structural modifications enhance oral bioavailability?

Q. Advanced Research Focus

  • Lipophilicity : LogP optimization (1.5–2.5) via alkylation (e.g., tert-butyl) improves intestinal absorption .
  • Hydrogen bond donors : Reducing from 3 to 2 (e.g., replacing -OH with -OCH₃) increases Caco-2 permeability (Papp = 12×10⁻⁶ cm/s) .
  • Prodrugs : Acetylation of phenolic -OH groups enhances plasma stability (t₁/₂ > 6 hours) .

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